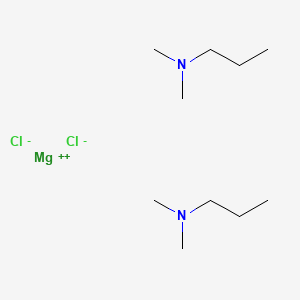
magnesium;N,N-dimethylpropan-1-amine;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium;N,N-dimethylpropan-1-amine;chloride is a chemical compound with the molecular formula C₅H₁₂ClMgN. It is known for its unique structure, which includes a magnesium atom bonded to a N,N-dimethylpropan-1-amine group and a chloride ion. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium;N,N-dimethylpropan-1-amine;chloride can be synthesized through the reaction of magnesium with N,N-dimethylpropan-1-amine and a chloride source. The reaction typically occurs in an inert atmosphere to prevent oxidation. The reaction conditions include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) are commonly used.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with controlled conditions to ensure high yield and purity. The process includes:
Reactant Purity: High-purity reactants are used to minimize impurities.
Reaction Control: Automated systems control the reaction parameters such as temperature, pressure, and reactant flow rates.
Purification: The product is purified using techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
Magnesium;N,N-dimethylpropan-1-amine;chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Addition Reactions: It can react with electrophiles to form addition products.
Complex Formation: The magnesium atom can form complexes with other ligands.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Electrophiles: Electrophiles such as alkyl halides and carbonyl compounds are used in addition reactions.
Solvents: Anhydrous solvents like THF and diethyl ether are commonly used to maintain the reactivity of the compound.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as N,N-dimethylpropan-1-amine derivatives are formed.
Addition Products: The addition of electrophiles results in compounds with new functional groups attached to the N,N-dimethylpropan-1-amine moiety.
科学的研究の応用
Magnesium;N,N-dimethylpropan-1-amine;chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of magnesium;N,N-dimethylpropan-1-amine;chloride involves its ability to donate electrons and form complexes with other molecules. The magnesium atom acts as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The N,N-dimethylpropan-1-amine group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound.
類似化合物との比較
Similar Compounds
- Magnesium;N,N-dimethylpropan-1-amine;bromide
- Magnesium;N,N-dimethylpropan-1-amine;iodide
- Magnesium;N,N-dimethylpropan-1-amine;fluoride
Uniqueness
Magnesium;N,N-dimethylpropan-1-amine;chloride is unique due to its specific chloride ion, which influences its reactivity and solubility. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant offers distinct advantages in terms of reaction kinetics and product stability.
特性
分子式 |
C10H26Cl2MgN2 |
|---|---|
分子量 |
269.54 g/mol |
IUPAC名 |
magnesium;N,N-dimethylpropan-1-amine;dichloride |
InChI |
InChI=1S/2C5H13N.2ClH.Mg/c2*1-4-5-6(2)3;;;/h2*4-5H2,1-3H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
ZZYSULFVISQGCB-UHFFFAOYSA-L |
正規SMILES |
CCCN(C)C.CCCN(C)C.[Mg+2].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


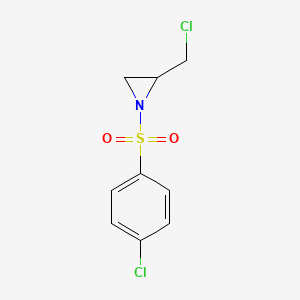

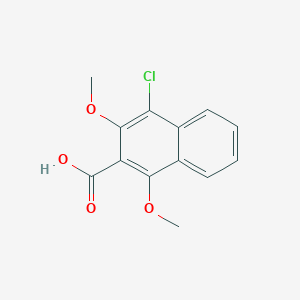
![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)
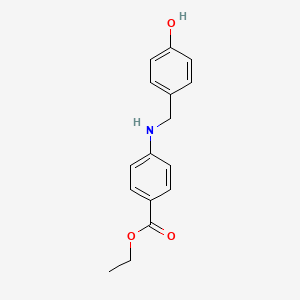

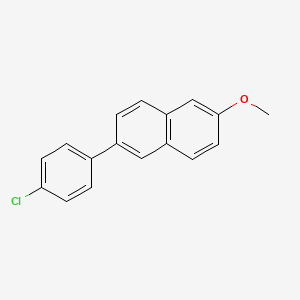

![4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one](/img/structure/B11850814.png)

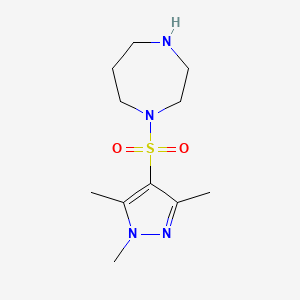
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B11850823.png)

![8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11850841.png)
